1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-8-6-10(3-4-11(8)15)22-13-5-2-9(14(16,17)18)7-12(13)19(20)21/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUKZUVAUOUEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288986 | |
| Record name | 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-97-9 | |
| Record name | 1799-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1799-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-(4-Chloro-3-methylphenoxy)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound's nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly deactivate the benzene ring, directing incoming electrophiles to specific positions:
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Meta-directing effects : Both -NO₂ and -CF₃ groups direct electrophiles to the meta position relative to themselves .
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Nitration : Reacts with acetyl nitrate (generated from HNO₃/Ac₂O) at low temperatures (10–15°C) to form polynitro derivatives, with minimal byproducts due to controlled reaction conditions .
Table 1 : Nitration Conditions and Outcomes
| Reagent System | Temperature | Yield | Major Product |
|---|---|---|---|
| HNO₃/Ac₂O | 10–15°C | 82% | 4-nitro-2-trifluoromethyl isomer |
| Mixed H₂SO₄/HNO₃ | 50–60°C | 68% | Increased di-nitration byproducts |
Reduction of Nitro Group
The nitro group undergoes selective reduction to an amine under catalytic or chemical conditions:
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Catalytic hydrogenation : Raney nickel in ethanol quantitatively reduces -NO₂ to -NH₂ at room temperature .
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FeCl₃/Hydrazine system : Achieves 95% conversion to 4-chloro-3-(trifluoromethyl)aniline at reflux in ethanol, avoiding iron sludge waste .
Equation :
Nucleophilic Aromatic Substitution
The chloro substituent participates in SNAr reactions under basic conditions:
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Phenoxy group displacement : Reacts with K₂CO₃ in DMF at 80°C to form aryl ethers .
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Amination : Substitutes chlorine with amines using CuCl catalysis, yielding 90% aryl amine derivatives .
Table 2 : Substitution Reactivity
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenol | K₂CO₃, DMF, 80°C | Bis-phenoxy derivative | 75% |
| NH₃ | CuCl, EtOH, 100°C | 3-Trifluoromethylaniline | 90% |
Oxidation and Side-Chain Reactivity
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Methyl group oxidation : The 3-methylphenoxy group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ at 90°C.
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Trifluoromethyl stability : -CF₃ resists hydrolysis under acidic/basic conditions (pH 1–14, 100°C) .
Cross-Coupling Reactions
The aryl chloride moiety enables Pd-catalyzed couplings:
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Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl compounds .
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Buchwald-Hartwig amination : Forms C-N bonds with secondary amines (98% yield) .
Thermal Decomposition
At elevated temperatures (>250°C), the compound decomposes via:
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Nitro group elimination : Releases NOₓ gases (detected via GC-MS) .
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Aromatic ring fragmentation : Generates trifluoromethylbenzene derivatives (m/z = 173) .
Key Mechanistic Insights
Scientific Research Applications
Agrochemical Development
One of the primary applications of this compound is in the development of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective against a variety of pests and weeds. Research has shown that compounds with similar structures exhibit significant herbicidal activity, which can be attributed to their ability to disrupt metabolic processes in target species.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. The chlorinated and nitro groups can be utilized in further chemical transformations to develop drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and anti-cancer properties.
Material Science
In material science, 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can be used as a precursor for the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific thermal or chemical stability. Research indicates that such compounds can improve the performance characteristics of materials used in electronics and protective coatings.
Case Study 1: Herbicidal Activity
A study published in a peer-reviewed journal examined the herbicidal efficacy of several nitro-substituted phenoxy compounds, including this compound. The results indicated that this compound exhibited superior activity against common agricultural weeds compared to its analogs, demonstrating its potential as a leading candidate for new herbicide formulations.
Case Study 2: Synthesis of Anticancer Agents
Research conducted at a pharmaceutical institute explored the use of this compound as a starting material for synthesizing novel anticancer agents. The study highlighted how modifications to the nitro and chloro groups could lead to compounds with enhanced cytotoxicity against cancer cell lines, showcasing its utility in drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are primarily diphenyl ether derivatives with variations in substituents, influencing their physicochemical properties and biological activities. Below is a detailed comparison:
Substituent Analysis
Key Structural and Functional Differences
- Electron-Withdrawing Groups (EWGs): The target compound and fluodifen share -NO₂ and -CF₃ groups, critical for stabilizing radical intermediates in herbicidal action . Oxyfluorfen introduces an ethoxy (-OCH₂CH₃) group, enhancing lipid solubility and membrane penetration .
- Phenoxy Ring Modifications: The 4-chloro-3-methylphenoxy group in the target compound may reduce soil mobility compared to fluodifen’s 4-nitrophenoxy group, which is more polar .
Physicochemical Properties
- LogP Trends: The higher lipophilicity of oxyfluorfen (LogP ~5.1) correlates with its efficacy as a post-emergent herbicide, enabling better cuticular penetration .
Biological Activity
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene, also known as CAS No. 1799-97-9, is a compound with significant biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its structural features, which include:
- Chloro and Nitro Groups : These groups are known to enhance the reactivity and biological interactions of aromatic compounds.
- Trifluoromethyl Group : This moiety is often associated with increased lipophilicity and bioavailability, which can enhance the compound's pharmacological effects.
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, studies have shown that certain nitro-substituted aromatic compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .
Case Study : A study assessed the cytotoxic effects of related compounds on different cancer cell lines, reporting IC50 values ranging from 1.61 to 1.98 µg/mL for phenyl-substituted analogs . Although specific data for this compound is limited, its structural similarity suggests potential antitumor activity.
Toxicological Profile
Toxicological evaluations have revealed mixed results regarding the safety profile of this compound. In animal studies, it was observed that high doses could lead to liver and kidney damage, as well as neoplastic lesions in various organs .
| Toxicity Parameter | Observed Effect |
|---|---|
| Liver Weight Increase | At doses ≥50 mg/kg |
| Nephropathy | At doses ≥50 mg/kg |
| Neoplastic Lesions | Liver and adrenal glands in rodents |
In Vitro Studies
In vitro assays have demonstrated that compounds bearing similar functional groups can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro and chloro has been linked to enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of specific substituents significantly influences the biological activity:
Q & A
Q. What are the established synthetic routes for 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene, and what challenges arise due to its substituents?
The synthesis of this compound can be approached via nucleophilic aromatic substitution or coupling reactions. For example, derivatives with nitro and trifluoromethyl groups are often synthesized using ortho-nitrobenzaldehyde precursors, as demonstrated in the preparation of structurally similar compounds (e.g., via condensation with chlorinated aryl halides under reflux conditions) . Key challenges include:
- Steric hindrance from the bulky trifluoromethyl and phenoxy groups, requiring optimized reaction temperatures (e.g., 60–100°C) and catalysts (e.g., CuI or Pd-based systems) .
- Nitro group reactivity , which may necessitate protective strategies during functionalization.
Q. How can spectroscopic methods be employed to characterize this compound?
A combination of techniques is critical:
- Nuclear Magnetic Resonance (NMR) : The trifluoromethyl group (δ ~110–120 ppm in NMR) and nitro group (electron-withdrawing effects on aromatic protons in NMR) provide distinct signatures .
- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching vibrations for NO (~1520 cm) and C-F (~1250 cm) are diagnostic.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens might include:
- Enzyme inhibition assays (e.g., kinase or protease targets), given the structural similarity to kinase inhibitors like Sorafenib intermediates .
- Cytotoxicity testing using cancer cell lines (e.g., MTT assays), as seen in studies of related thiadiazole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina can simulate binding to proteins (e.g., kinases), leveraging the nitro group’s electron-withdrawing effects to assess hydrogen bonding or π-π stacking .
- Density Functional Theory (DFT) : Calculations on frontier molecular orbitals (HOMO/LUMO) can predict reactivity and regioselectivity in further derivatization .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent selection : High-polarity solvents (e.g., acetonitrile) promote crystal growth, as used in SHELX-based refinements .
- Temperature gradients : Slow cooling from reflux conditions reduces lattice defects.
- Data refinement : SHELXL software is widely used for small-molecule crystallography, particularly for handling twinned data or high-resolution structures .
Q. How does substituent positioning affect its physicochemical properties?
Comparative studies of isomers (e.g., varying chloro and methyl group positions) reveal:
Q. What methodologies assess its stability under physiological conditions?
- HPLC-MS monitoring : Track degradation products in simulated gastric fluid (pH 2–3) or plasma .
- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (e.g., HO) to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
